Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate
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Overview
Description
Tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate: is an organic compound with the molecular formula C11H14N2O4 It is a derivative of pyridine, featuring a formyl group and a hydroxyl group on the pyridine ring, along with a tert-butyl carbamate group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 4-hydroxy-3-pyridinecarboxaldehyde, is reacted with a suitable protecting group to form the protected intermediate.
Introduction of the Propyl Chain: The protected intermediate is then reacted with a propylating agent under basic conditions to introduce the propyl chain.
Formation of the Carbamate Group: The resulting intermediate is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the desired product
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group, forming an alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with metal ions.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features.
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and receptor interactions.
Industry:
Material Science:
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-formyl-3-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The carbamate group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
- Tert-butyl 4-formyl-3-pyridinylcarbamate
- Tert-butyl (3-hydroxypyridin-2-yl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: The position and nature of the substituents on the pyridine ring can significantly affect the compound’s reactivity and properties.
- Reactivity: The presence of different functional groups (e.g., formyl, hydroxyl) can influence the types of reactions the compound undergoes.
- Applications: Each compound may have unique applications based on its specific structure and reactivity .
Properties
Molecular Formula |
C14H20N2O4 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-formyl-3-hydroxypyridin-2-yl)propyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-7-4-5-11-12(18)10(9-17)6-8-15-11/h6,8-9,18H,4-5,7H2,1-3H3,(H,16,19) |
InChI Key |
YVBWLPRAKVOVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC=CC(=C1O)C=O |
Origin of Product |
United States |
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